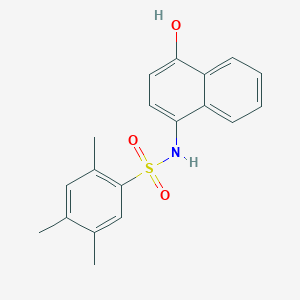![molecular formula C28H25NO5S B281004 Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as NSC 95397, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of naphthoquinone derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 is not fully understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of various proteins that are important for cancer cell survival. Inhibition of HSP90 by Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 leads to the degradation of these proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit cell migration and invasion. In addition, Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified using column chromatography. In addition, it has been extensively studied in preclinical models and has shown promising results in various cancer cell lines. However, one limitation of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. In addition, further studies are needed to fully understand the mechanism of action of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 and its potential side effects.
Métodos De Síntesis
The synthesis of Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 involves the reaction of 2-naphthylsulfonamide with ethyl 5-amino-2-propylnaphtho[1,2-b]furan-3-carboxylate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 has been extensively studied for its potential use in cancer treatment. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate 95397 can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.
Propiedades
Fórmula molecular |
C28H25NO5S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
ethyl 5-(naphthalen-2-ylsulfonylamino)-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H25NO5S/c1-3-9-25-26(28(30)33-4-2)23-17-24(21-12-7-8-13-22(21)27(23)34-25)29-35(31,32)20-15-14-18-10-5-6-11-19(18)16-20/h5-8,10-17,29H,3-4,9H2,1-2H3 |
Clave InChI |
LZWFQGSWFQZHLC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
SMILES canónico |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
